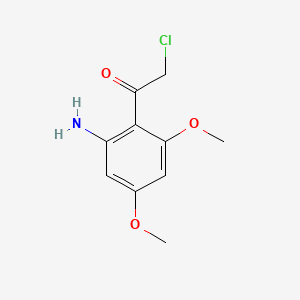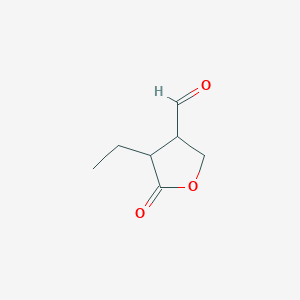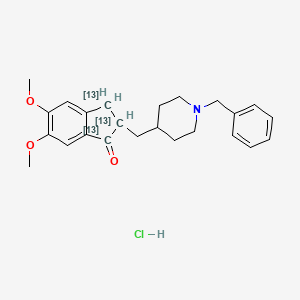
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of ethanone, featuring an amino group and two methoxy groups on the phenyl ring, along with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dimethoxyphenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-amino-4,6-dimethoxyphenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of corresponding ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can participate in electrophilic interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-: Similar structure but with different positions of methoxy groups.
Ethanone, 1-(2-amino-3,4-dimethoxyphenyl)-: Another isomer with methoxy groups at different positions.
Ethanone, 1-(2-amino-4,6-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is unique due to the presence of both methoxy and chlorine substituents, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
1-(2-amino-4,6-dimethoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5,12H2,1-2H3 |
InChI-Schlüssel |
ICGLEXBSEYOKMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)






